molecular formula C11H10Cl2N2S B2409642 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole CAS No. 488135-64-4

2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole

Cat. No. B2409642
CAS RN: 488135-64-4
M. Wt: 273.18
InChI Key: RBQXYGSWPOAGLK-UHFFFAOYSA-N
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Description

2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole, also known as omeprazole, is a proton pump inhibitor that is commonly used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Omeprazole works by inhibiting the activity of the proton pump, which is responsible for secreting acid into the stomach. This results in a reduction in the amount of acid produced, thereby relieving the symptoms associated with acid-related disorders.

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity : Compounds with a benzimidazole scaffold have shown potent and selective activities against gastric pathogens like Helicobacter pylori. A particular prototype, with a structure similar to 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole, was effective against various H. pylori strains, including those resistant to common antibiotics (Carcanague et al., 2002).
  • Antifungal Applications : The use of benzimidazole derivatives in agriculture for the control of fungal diseases has been explored. These compounds, when used in nanoparticle formulations, have shown efficacy in the sustained release of fungicides, offering potential benefits in agricultural applications (Campos et al., 2015).

Antiprotozoal and Antioxidant Activities

  • Antiprotozoal Activity : Benzimidazole derivatives have exhibited strong antiprotozoal effects against organisms such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with activities surpassing that of the standard drug, metronidazole (Pérez‐Villanueva et al., 2013).
  • Antioxidant Properties : Research has shown that 2-methyl benzimidazole, a related compound, exhibits antioxidant activity. Such properties might be relevant in pharmacological contexts (Saini et al., 2016).

Synthetic Methods and Catalytic Applications

  • Synthetic Strategies : Recent developments in the synthesis of benzimidazole derivatives involve environmentally benign methods, highlighting the growing importance of sustainable practices in chemical synthesis (Mamedov & Zhukova, 2021).
  • Catalytic Processes : Benzimidazoles have been synthesized using oxidant-free methods from alcohols and aromatic diamines, catalyzed by Ru(ii)-PNS(O) pincer complexes. This process exemplifies the role of benzimidazole derivatives in catalysis (Luo et al., 2017).

Therapeutic Research

  • Anticancer and Analgesic Potential : Some benzimidazole derivatives have been investigated for their potential as analgesics and anticancer agents, demonstrating varied degrees of efficacy in these areas (Sakr et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition : Benzimidazole derivatives have shown efficacy in inhibiting the corrosion of iron in acidic solutions, demonstrating their utility in industrial applications (Khaled, 2003).

properties

IUPAC Name

2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2S/c12-11(13)5-7(11)6-16-10-14-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQXYGSWPOAGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323800
Record name 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821561
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole

CAS RN

488135-64-4
Record name 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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